molecular formula C12H7Cl2I B12329716 4,4'-Dichloro-2-iodo-1,1'-biphenyl

4,4'-Dichloro-2-iodo-1,1'-biphenyl

Cat. No.: B12329716
M. Wt: 348.99 g/mol
InChI Key: ZJWRADGSSBANNB-UHFFFAOYSA-N
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Description

4,4’-Dichloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7Cl2I It is a biphenyl derivative where two chlorine atoms and one iodine atom are substituted at the 4, 4’, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro-2-iodo-1,1’-biphenyl typically involves the iodination of 4,4’-dichlorobiphenyl. One common method is the Sandmeyer reaction, where 4,4’-dichlorobiphenyl is treated with iodine and a copper catalyst under specific conditions to introduce the iodine atom at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted biphenyl derivatives .

Scientific Research Applications

4,4’-Dichloro-2-iodo-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dichloro-2-iodo-1,1’-biphenyl involves its interaction with specific molecular targets. The iodine atom can act as a leaving group, facilitating various substitution reactions. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dichloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex organic molecules .

Properties

Molecular Formula

C12H7Cl2I

Molecular Weight

348.99 g/mol

IUPAC Name

4-chloro-1-(4-chlorophenyl)-2-iodobenzene

InChI

InChI=1S/C12H7Cl2I/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H

InChI Key

ZJWRADGSSBANNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)I)Cl

Origin of Product

United States

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